molecular formula C5H3ClF2N2O2 B15163396 5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 143436-40-2

5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15163396
CAS No.: 143436-40-2
M. Wt: 196.54 g/mol
InChI Key: ONNGOVJSIRMMJI-UHFFFAOYSA-N
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Description

5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 2,4-dichloropyrimidine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and fluorination steps.

Chemical Reactions Analysis

Types of Reactions

5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications.

Scientific Research Applications

5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nucleic acid synthesis by targeting enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

143436-40-2

Molecular Formula

C5H3ClF2N2O2

Molecular Weight

196.54 g/mol

IUPAC Name

5-[chloro(difluoro)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H3ClF2N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12)

InChI Key

ONNGOVJSIRMMJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(F)(F)Cl

Origin of Product

United States

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